molecular formula C15H17N5O2 B10927576 N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10927576
M. Wt: 299.33 g/mol
InChI Key: GLRQLCGVFBQRSU-UHFFFAOYSA-N
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Description

N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrazole ring fused with an isoxazole ring, making it a unique and interesting subject for chemical research.

Preparation Methods

The synthesis of N4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves several steps, starting with the preparation of the pyrazole and isoxazole rings. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, while the isoxazole ring can be formed by the reaction of hydroxylamine with a β-keto ester.

Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the reaction rates and minimize by-products .

Chemical Reactions Analysis

N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Properties

Molecular Formula

C15H17N5O2

Molecular Weight

299.33 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C15H17N5O2/c1-4-20-8-11(7-17-20)6-16-14(21)12-5-9(2)18-15-13(12)10(3)19-22-15/h5,7-8H,4,6H2,1-3H3,(H,16,21)

InChI Key

GLRQLCGVFBQRSU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNC(=O)C2=C3C(=NOC3=NC(=C2)C)C

Origin of Product

United States

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